(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
This compound belongs to the acrylonitrile family, characterized by a conjugated system with a thiazole ring and substituted aryl groups. The (E)-configuration is critical for its stereoelectronic properties. Key structural features include:
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O4S/c1-26-17-5-4-13(9-18(17)27-2)16-11-29-21(24-16)14(10-23)6-12-7-15(22)20(25)19(8-12)28-3/h4-9,11,25H,1-3H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZIDOFNNDQJJP-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)OC)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiazole derivative is then coupled with a bromo-hydroxy-methoxyphenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and catalyst optimization. Scale-up processes would also consider factors such as cost-effectiveness, environmental impact, and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: Used as a probe to study the interaction of thiazole derivatives with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its substitution pattern. Comparisons with analogs are summarized below:
Key Observations:
- Substituent Effects : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in , altering electronic density on the thiazole ring .
- Bioactivity Clues : Bromine and chlorine atoms in analogs (e.g., ) may enhance lipophilicity and binding to hydrophobic pockets in biological targets.
- Synthetic Flexibility : The acrylonitrile backbone allows modular synthesis, as seen in , where KOH and CS2 in DMF facilitate thiazole formation .
Spectroscopic and Computational Comparisons
- NMR Analysis : highlights the utility of DFT (B3LYP/6-31*G) for predicting NMR shifts in chalcone derivatives. For the target compound, computed shifts for nitrile (~2200 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H-NMR) would align with experimental data .
- Crystallography: SHELX programs () are widely used for small-molecule refinement. While the target compound’s crystal structure is unreported, analogs in exhibit monoclinic symmetry (C2 space group), suggesting similar methodologies apply .
Reactivity and Functional Group Interactions
- Hydrogen Bonding : The hydroxyl group in the target compound could form intramolecular hydrogen bonds with the thiazole’s nitrogen, stabilizing the (E)-configuration .
- Electrophilicity : The acrylonitrile’s β-carbon is electrophilic, but electron-donating methoxy groups in the thiazole aryl ring may reduce reactivity compared to chloro-substituted analogs .
Biological Activity
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Formula : C19H17BrN2O3S
- Molecular Weight : 438.34 g/mol
- IUPAC Name : this compound
- SMILES : COc1cc(C=C(C#N)C(=O)N2CCN(CC2)c2nc(C)cs2)cc(Br)c1O
Structural Representation
The structure can be represented in both 2D and 3D formats, showcasing the arrangement of atoms and bonds. The presence of bromine, methoxy, and thiazole moieties suggests a potential for diverse biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this molecule exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The mechanism often involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
Case Study: Thiazole Derivatives
In a comparative study, thiazole-containing compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin. The structural activity relationship (SAR) analysis highlighted that substituents on the phenyl ring significantly influence cytotoxic activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has demonstrated that thiazole derivatives possess antibacterial properties comparable to established antibiotics. The presence of electron-donating groups (e.g., hydroxyl and methoxy) enhances their efficacy against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : By modulating apoptotic pathways through the inhibition of Bcl-2 family proteins.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, preventing cancer cell proliferation.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
